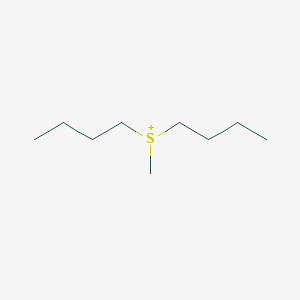

Dibutyl(methyl)sulfanium

Description

Structure

3D Structure

Properties

CAS No. |

62312-65-6 |

|---|---|

Molecular Formula |

C9H21S+ |

Molecular Weight |

161.33 g/mol |

IUPAC Name |

dibutyl(methyl)sulfanium |

InChI |

InChI=1S/C9H21S/c1-4-6-8-10(3)9-7-5-2/h4-9H2,1-3H3/q+1 |

InChI Key |

JOBJJBNPNCZOSY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[S+](C)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

Dibutyl(methyl)sulfanium cation structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dibutyl(methyl)sulfanium cation is a positively charged organosulfur compound belonging to the sulfonium salt family. Sulfonium salts are characterized by a central sulfur atom bonded to three organic substituents, resulting in a net positive charge on the sulfur. These compounds have garnered significant interest in various scientific and industrial fields, including organic synthesis, materials science, and particularly in the development of novel antimicrobial agents.[1] This technical guide provides a comprehensive overview of the structure, properties, and potential applications of the dibutyl(methyl)sulfonium cation, with a focus on experimental data and methodologies relevant to researchers in drug development.

Molecular Structure and Properties

Table 1: Computed and Analogous Structural & Physicochemical Properties

| Property | Value | Source/Method |

| Chemical Formula | C9H21S+ | PubChem |

| Molecular Weight | 161.33 g/mol | PubChem (Computed) |

| Canonical SMILES | CCCC--INVALID-LINK--CCCC | PubChem |

| InChIKey | JOBJJBNPNCZOSY-UHFFFAOYSA-N | PubChem |

| C-S Bond Length (Analogous) | ~1.78 - 1.79 Å | X-ray Crystallography (Triphenylsulfonium salts)[4] |

| C-S-C Bond Angle (Analogous) | ~101° - 106° | X-ray Crystallography (Triphenylsulfonium salts)[4] |

Synthesis of this compound Salts

The synthesis of sulfonium salts, including the dibutyl(methyl)sulfonium cation, is typically achieved through the nucleophilic substitution reaction between a thioether and an alkyl halide.[5]

General Experimental Protocol: Synthesis of Trialkylsulfonium Salts

Materials:

-

Dibutyl sulfide

-

Methyl iodide (or other methylating agent)

-

Anhydrous solvent (e.g., diethyl ether, acetone, or dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve dibutyl sulfide in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of methyl iodide to the cooled solution with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The resulting sulfonium salt, being ionic, will often precipitate out of the non-polar solvent.

-

Collect the precipitate by filtration and wash with cold, anhydrous solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the this compound iodide salt.

Note: The choice of solvent and reaction time may need to be optimized depending on the specific reactants and desired purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of sulfonium salts. While specific NMR data for the dibutyl(methyl)sulfonium cation is not available, the expected chemical shifts can be predicted based on the known effects of the positively charged sulfur atom. The protons and carbons on the α-carbon (adjacent to the sulfur) will be deshielded and thus appear at a higher chemical shift (downfield) compared to their corresponding thioether.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Nucleus | Predicted Chemical Shift (δ) | Rationale |

| ¹H (S-CH₃) | 2.5 - 3.0 | Deshielding due to adjacent positively charged sulfur. |

| ¹H (S-CH₂-C₃H₇) | 3.0 - 3.5 | Significant deshielding of the α-protons. |

| ¹H (other butyl) | 0.9 - 1.8 | Less affected by the positive charge, similar to alkanes. |

| ¹³C (S-CH₃) | 25 - 35 | Deshielding effect of the sulfur cation. |

| ¹³C (S-CH₂-C₃H₇) | 45 - 55 | Strong deshielding of the α-carbon. |

| ¹³C (other butyl) | 13 - 30 | Gradual decrease in deshielding along the alkyl chain. |

Experimental Protocol: NMR Analysis of Sulfonium Salts

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

-

Dissolve a small amount of the synthesized dibutyl(methyl)sulfonium salt in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Sulfonium salts are generally soluble in polar solvents.

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra using standard instrument parameters.

-

Integration of the ¹H NMR signals can be used to confirm the ratio of the different proton environments.

-

Techniques such as COSY and HSQC can be used for more detailed structural assignments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight and investigating the fragmentation patterns of sulfonium cations. Electrospray ionization (ESI) is a suitable method for analyzing these pre-charged ionic compounds.[6] The fragmentation of sulfonium ions in the gas phase typically involves the cleavage of the carbon-sulfur bonds.[7]

Table 3: Expected Mass Spectrometry Fragmentation

| m/z | Fragment | Description |

| 161.14 | [C₉H₂₁S]⁺ | Molecular ion (parent cation) |

| 104.08 | [C₅H₁₂S]⁺ | Loss of a butyl radical |

| 75.04 | [C₃H₇S]⁺ | Loss of a butyl and a methyl radical |

| 57.07 | [C₄H₉]⁺ | Butyl cation |

Experimental Protocol: Mass Spectrometry Analysis

Instrumentation:

-

Mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Dissolve a small amount of the sulfonium salt in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Infuse the solution directly into the ESI source or introduce it via liquid chromatography.

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

The molecular ion peak should be observed at m/z corresponding to the dibutyl(methyl)sulfonium cation.

-

Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and confirm the structure.

Biological Activity and Potential Applications

Sulfonium compounds have demonstrated significant antimicrobial activity against a range of bacteria.[1][8] The primary mechanism of action is believed to be the disruption of the bacterial cell membrane integrity, leading to leakage of intracellular components and ultimately cell death.[8] The cationic nature of the sulfonium headgroup facilitates interaction with the negatively charged components of the bacterial cell membrane.

While no specific signaling pathways involving the dibutyl(methyl)sulfonium cation have been elucidated, its structural similarity to other antimicrobial sulfonium and quaternary ammonium compounds suggests a potential role in disrupting membrane-associated processes.

Caption: Proposed mechanism of antimicrobial action for sulfonium cations.

The relationship between the chemical structure of sulfonium compounds and their antimicrobial activity is an active area of research. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate physicochemical properties, such as hydrophobicity and steric factors of the alkyl substituents, with the observed minimum inhibitory concentrations (MICs). Such studies are crucial for the rational design of more potent and selective antimicrobial agents.

Caption: A typical workflow for QSAR studies in drug development.

Conclusion

The this compound cation represents a class of molecules with significant potential, particularly in the development of new antimicrobial agents. This guide has provided an overview of its structure, synthesis, and characterization, along with insights into its potential biological activity. While specific experimental data for this particular cation is limited, the provided protocols and data from analogous compounds offer a solid foundation for researchers to build upon. Further investigation into the precise mechanism of action and structure-activity relationships will be crucial for realizing the full therapeutic potential of this compound and related sulfonium salts.

References

- 1. The antimicrobial activity, hydrophobicity and toxicity of sulfonium compounds, and their relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structures of three salts of the triphenylsulfonium ion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses and crystal structures of three triphenylsulfonium salts of manganese(II), iron(III) and cobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonium - Wikipedia [en.wikipedia.org]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tandfonline.com [tandfonline.com]

Technical Guide: The Elusive Dibutyl(methyl)sulfanium Cation

A comprehensive search of chemical databases and scientific literature has revealed no specific compound corresponding to "Dibutyl(methyl)sulfanium" and its associated salts. This indicates that this compound is not a well-characterized or commonly available chemical entity. Therefore, a detailed technical guide on its specific properties, synthesis, and biological activity cannot be provided.

While the requested information on this compound is unavailable, this guide will provide a general overview of sulfonium salts, their identifiers, synthesis, and relevance in research and drug development, drawing parallels to known sulfonium compounds. This information is intended for researchers, scientists, and drug development professionals who may encounter similar classes of compounds.

Understanding Sulfonium Salts and Their Identification

Sulfonium salts are a class of organosulfur compounds with the general formula [R¹R²R³S]⁺X⁻, where three organic residues (R¹, R², R³) are covalently bonded to a central sulfur atom, which carries a positive charge. This cation is accompanied by a counter-anion (X⁻). The specific properties and reactivity of a sulfonium salt are determined by the nature of the organic substituents and the counter-ion.

Key Identifiers for Chemical Compounds:

For any well-characterized chemical, a set of unique identifiers is used for its unambiguous identification in databases and literature. These include:

-

CAS Number: A unique numerical identifier assigned by the Chemical Abstracts Service (CAS) to every chemical substance.

-

Molecular Formula: Represents the number of atoms of each element in a molecule.

-

SMILES (Simplified Molecular-Input Line-Entry System): A line notation for describing the structure of chemical species using short ASCII strings.

-

InChI (International Chemical Identifier): A textual identifier for chemical substances, designed to provide a standard way to encode molecular information.

A thorough search for these identifiers for "this compound" salts did not yield any results, underscoring its current absence from the known chemical space. In contrast, related but distinct compounds are well-documented. For example, 1-Butanaminium, N,N-dibutyl-N-methyl-, methyl sulfate (1:1) , a quaternary ammonium compound, has the CAS number 13106-24-6 . This highlights the importance of precise nomenclature in chemical identification.

General Synthesis of Sulfonium Salts

The synthesis of sulfonium salts typically involves the alkylation of a thioether (sulfide). A general reaction scheme is presented below:

Figure 1: General synthesis of sulfonium salts.

In this reaction, the sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The leaving group (X) becomes the counter-ion of the resulting sulfonium salt. Common alkylating agents include alkyl halides (e.g., methyl iodide) and alkyl triflates.

For the hypothetical synthesis of a this compound salt, one would theoretically start with dibutyl sulfide and a methylating agent.

Relevance in Research and Drug Development

Sulfonium salts are valuable reagents and intermediates in organic synthesis and have gained attention in medicinal chemistry and drug development.

-

Methylating Agents: S-Adenosylmethionine (SAM), a naturally occurring sulfonium salt, is a key biological methylating agent. Synthetic sulfonium salts are also used as methylating and alkylating agents in chemical synthesis.

-

Photoacid Generators: Certain sulfonium salts can release a strong acid upon irradiation with UV light. This property is utilized in photolithography for the manufacturing of microelectronics.

-

Therapeutic Potential: The introduction of methyl groups can significantly alter the pharmacological properties of a drug molecule, including its potency, selectivity, and metabolic stability. While no specific therapeutic applications for "this compound" are known, the broader class of sulfonium salts is being explored for various therapeutic applications. For instance, some studies have investigated the use of sulfonium compounds in the development of deuterated drugs to improve their pharmacokinetic profiles.

Conclusion

The specific chemical entity "this compound" does not appear to be a known compound with an established CAS number or documented properties. Researchers interested in this or similar structures would likely need to undertake a de novo synthesis and characterization process. For professionals in drug development, while the general class of sulfonium salts holds promise, any investigation into novel derivatives would require rigorous identification and toxicological evaluation. Given the lack of available data, no experimental protocols or signaling pathways involving this compound can be provided. It is recommended to consult chemical databases with precise structural queries to identify and procure well-characterized sulfonium salts for research and development purposes.

A Technical Guide to the Spectroscopic Characterization of Dibutyl(methyl)sulfanium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the spectroscopic characterization of Dibutyl(methyl)sulfanium hexafluorophosphate. Due to the limited availability of public data for this specific compound, this guide outlines the synthesis and detailed experimental protocols for acquiring and interpreting key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data are hypothetical and intended to serve as a reference based on the compound's structure.

Introduction

This compound hexafluorophosphate is a sulfonium salt characterized by a positively charged sulfur atom bonded to two butyl groups and one methyl group, with a hexafluorophosphate anion. Sulfonium salts are of increasing interest in various fields, including organic synthesis and materials science, due to their utility as alkylating agents, photoinitiators, and phase-transfer catalysts. An in-depth understanding of their spectroscopic properties is crucial for their identification, purity assessment, and elucidation of their roles in chemical reactions.

Synthesis of this compound Hexafluorophosphate

The synthesis of this compound hexafluorophosphate can be achieved through a two-step process involving the alkylation of dibutyl sulfide followed by anion exchange.

Experimental Protocol: Synthesis

Step 1: Synthesis of this compound Halide

-

To a round-bottom flask, add dibutyl sulfide (1 equivalent) and a suitable solvent such as dichloromethane or acetonitrile.

-

Cool the mixture in an ice bath.

-

Add methyl iodide or methyl bromide (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

The product, this compound iodide/bromide, will precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Wash the resulting solid with cold diethyl ether and dry under vacuum.

Step 2: Anion Exchange to Hexafluorophosphate

-

Dissolve the this compound halide in a minimal amount of a polar solvent like methanol or acetone.

-

In a separate flask, dissolve a hexafluorophosphate salt such as silver hexafluorophosphate or ammonium hexafluorophosphate (1 equivalent) in the same solvent.

-

Slowly add the hexafluorophosphate solution to the sulfonium halide solution with stirring. A precipitate of silver halide or ammonium halide will form.

-

Stir the mixture at room temperature for 4-6 hours.

-

Filter the mixture to remove the precipitated salt.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound hexafluorophosphate.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).

Synthesis Workflow

Caption: Workflow for the synthesis of this compound hexafluorophosphate.

Spectroscopic Data (Hypothetical)

The following tables summarize the expected spectroscopic data for this compound hexafluorophosphate based on its chemical structure.

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H | CDCl₃ | ~3.10 | s | - | S⁺-CH ₃ |

| ~3.40 | t | ~7.5 | S⁺-CH ₂-CH₂-CH₂-CH₃ | ||

| ~1.80 | sextet | ~7.5 | S⁺-CH₂-CH ₂-CH₂-CH₃ | ||

| ~1.50 | sextet | ~7.5 | S⁺-CH₂-CH₂-CH ₂-CH₃ | ||

| ~0.95 | t | ~7.5 | S⁺-CH₂-CH₂-CH₂-CH ₃ | ||

| ¹³C | CDCl₃ | ~25 | - | - | S⁺-C H₃ |

| ~45 | - | - | S⁺-C H₂-CH₂-CH₂-CH₃ | ||

| ~24 | - | - | S⁺-CH₂-C H₂-CH₂-CH₃ | ||

| ~22 | - | - | S⁺-CH₂-CH₂-C H₂-CH₃ | ||

| ~13 | - | - | S⁺-CH₂-CH₂-CH₂-C H₃ | ||

| ³¹P | CDCl₃ | ~-144 | septet | ~710 | [P F₆]⁻ |

| ¹⁹F | CDCl₃ | ~-73 | d | ~710 | [PF ₆]⁻ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretching (alkyl) |

| ~1465 | Medium | C-H bending (CH₂) |

| ~1380 | Medium | C-H bending (CH₃) |

| ~840 | Very Strong | P-F stretching ([PF₆]⁻) |

| ~560 | Strong | P-F bending ([PF₆]⁻) |

Mass Spectrometry (MS)

| Technique | Mode | m/z | Assignment |

| ESI | Positive | 161.15 | [M]⁺ (this compound cation) |

| ESI | Negative | 144.96 | [A]⁻ (Hexafluorophosphate anion) |

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound hexafluorophosphate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

³¹P NMR: Acquire the phosphorus spectrum. A single pulse experiment is typically sufficient.

-

¹⁹F NMR: Acquire the fluorine spectrum. A standard single pulse experiment is generally used.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to detect the cation and anion, respectively.

-

Data Processing: Analyze the resulting mass-to-charge (m/z) spectra to identify the molecular ions corresponding to the this compound cation and the hexafluorophosphate anion.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a framework for the synthesis and comprehensive spectroscopic characterization of this compound hexafluorophosphate. The detailed experimental protocols and hypothetical data serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling the reliable identification and characterization of this and similar sulfonium salts. The logical workflows presented offer a clear visual guide for both the synthetic and analytical processes.

In-depth Technical Guide to the Thermal Stability of Trialkylsulfonium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trialkylsulfonium salts are a class of organosulfur compounds characterized by a positively charged sulfur atom bonded to three alkyl groups. These salts have garnered significant interest across various scientific disciplines, including as reagents in organic synthesis, components of ionic liquids, and as latent thermal initiators in polymerization reactions. A critical parameter governing their utility in many applications is their thermal stability. This technical guide provides a comprehensive overview of the thermal stability of trialkylsulfonium salts, with a focus on compounds structurally similar to dibutyl(methyl)sulfanium salts. It consolidates available quantitative data, details experimental protocols for thermal analysis, and elucidates the factors influencing their decomposition.

General Thermal Behavior of Onium Salts

Onium salts, which include ammonium, phosphonium, and sulfonium compounds, generally exhibit a range of thermal stabilities. Comparative studies have indicated that phosphonium-based ionic liquids tend to display higher thermal stability than their ammonium counterparts. Sulfonium-based ionic liquids are also recognized for their notable chemical and thermal stability, often surpassing that of analogous ammonium salts.[1][2] The thermal decomposition of these salts is a complex process influenced by the nature of the onium cation, the length of the alkyl chains, and the identity of the counter-anion. A general trend observed for both ammonium and sulfonium ionic liquids is a decrease in decomposition temperature with increasing length of the alkyl substituents on the cation.[3]

Quantitative Thermal Analysis Data

While extensive quantitative data for the thermal decomposition of simple trialkylsulfonium salts remains limited in publicly accessible literature, some indicative data can be gleaned from studies on related polymeric systems and specialized applications.

For instance, networks containing trialkylsulfonium moieties have been reported to exhibit significant thermal stability. In one study, a poly(thioether) network incorporating trialkylsulfonium salts showed a 5% mass loss at approximately 250 °C as determined by thermogravimetric analysis (TGA). Similarly, reprocessable polyurethane thermosets containing trialkylsulfonium bonds have been developed, indicating the inherent stability of this functional group within a polymer matrix.

In the context of latent thermal initiators, alkyl-based sulfonium salts have been designed to decompose at specific temperatures to initiate polymerization. One such system for the photoinduced thermal frontal cationic polymerization of epoxides utilizes an alkyl-based sulfonium salt that decomposes around 260 °C.[4]

For comparison, the thermal decomposition of various other organic and inorganic salts has been extensively studied. For example, a comprehensive investigation of 66 ionic liquids revealed a wide range of onset decomposition temperatures (Tonset), highlighting the significant influence of both cation and anion structure.[5] Arenediazonium tetrafluoroborate salts, another class of organic salts, typically exhibit decomposition onsets between 90°C and 150°C.[6][7]

Table 1: Summary of Available Thermal Stability Data for Trialkylsulfonium Salts and Related Compounds

| Compound Type | Counter-ion | Onset Decomposition Temp. (°C) | Method | Reference |

| Poly(thioether) with trialkylsulfonium | Not specified | ~250 (5% mass loss) | TGA | Not specified |

| Alkyl-based sulfonium salt | Not specified | ~260 | DSC | [4] |

| Diphenyl(methyl)sulfonium tetrafluoroborate | Tetrafluoroborate | 66 (Melting Point) | Not specified | [] |

| Butyl-methyl-pyridinium tetrafluoroborate | Tetrafluoroborate | >150 | TGA | [9][10] |

Note: This table is populated with the limited data available and serves to provide a general indication of the thermal stability of sulfonium salts.

Factors Influencing Thermal Stability

The thermal stability of trialkylsulfonium salts is not an intrinsic property of the cation alone but is significantly modulated by several factors, most notably the nature of the counter-anion and the structure of the alkyl groups.

Effect of the Counter-Anion

The counter-anion plays a crucial role in determining the decomposition temperature of a sulfonium salt. The nucleophilicity and coordinating ability of the anion can influence the decomposition pathway. Non-coordinating or weakly coordinating anions, such as tetrafluoroborate (BF4-) and hexafluorophosphate (PF6-), are generally expected to impart greater thermal stability compared to more nucleophilic anions like halides (I-, Br-, Cl-). This is because nucleophilic anions can participate in decomposition reactions, such as SN2 attack on the α-carbon of the alkyl groups. For instance, in a study of quaternary ammonium salts, those with hexafluorophosphate anions exhibited significantly higher thermal stability than their halide counterparts.[11] A similar trend is anticipated for trialkylsulfonium salts.

Effect of Alkyl Group Structure

The structure of the alkyl groups attached to the sulfur atom also influences thermal stability. As previously mentioned, an increase in the length of the alkyl chains tends to decrease the decomposition temperature of onium salts.[3] The presence of β-hydrogens can facilitate elimination reactions, providing a lower energy decomposition pathway. The steric bulk of the alkyl groups may also play a role, potentially hindering intermolecular decomposition reactions but possibly promoting intramolecular rearrangements.

Decomposition Pathways

The thermal decomposition of trialkylsulfonium salts can proceed through several potential pathways. The predominant mechanism will depend on the specific structure of the salt and the experimental conditions.

A plausible decomposition pathway for many onium salts is the Hofmann elimination , particularly for cations with β-hydrogens. In this mechanism, the counter-anion acts as a base, abstracting a proton from a β-carbon, leading to the formation of an alkene, a dialkyl sulfide, and the corresponding acid of the anion.

Another common pathway is nucleophilic substitution (SN2) , where the counter-anion attacks one of the α-carbons of the alkyl groups, resulting in the formation of a dialkyl sulfide and an alkyl-anion product. This pathway is more likely with nucleophilic anions like halides.

Finally, at higher temperatures, homolytic cleavage of the carbon-sulfur bonds can occur, leading to the formation of radical species. These radicals can then undergo a variety of subsequent reactions, leading to a complex mixture of decomposition products.

Caption: Potential thermal decomposition pathways of trialkylsulfonium salts.

Experimental Protocols for Thermal Analysis

The thermal stability of trialkylsulfonium salts is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature, the temperature at which mass loss begins.

Typical Experimental Protocol:

-

Sample Preparation: A small amount of the trialkylsulfonium salt (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, is typically used to prevent oxidative decomposition. A constant flow rate (e.g., 20-50 mL/min) is maintained.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied. Different heating rates can be used to study the kinetics of decomposition.

-

Temperature Range: The analysis is typically run from ambient temperature to a temperature well above the expected decomposition point (e.g., 25 °C to 600 °C).

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset decomposition temperature (Tonset) is determined as the temperature at which a significant deviation from the baseline occurs. The temperature of maximum decomposition rate can be identified from the peak of the derivative thermogravimetric (DTG) curve.

References

- 1. Thermophysical properties of sulfonium- and ammonium-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermophysical properties of sulfonium- and ammonium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Solubility of Dibutyl(methyl)sulfanium Salts in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl(methyl)sulfanium salts are a class of organic compounds that have garnered interest in various chemical applications, including as reagents in organic synthesis. Understanding their solubility in different organic solvents is crucial for their effective use in reaction design, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound salts, detailed experimental protocols for solubility determination, and a discussion of the factors influencing their solubility. While specific quantitative solubility data for this compound salts is not extensively available in public literature, this guide outlines the established methodologies to determine these parameters accurately.

General Solubility of Sulfonium Salts

Sulfonium salts, as a class of compounds, are generally considered to be soluble in polar organic solvents.[1] The solubility is influenced by several factors, including the nature of the substituents on the sulfur atom, the counter-ion, and the properties of the organic solvent (e.g., polarity, hydrogen bonding capability). For instance, sulfonium salts with larger, more lipophilic alkyl groups, such as this compound salts, may exhibit enhanced solubility in less polar organic solvents compared to their smaller trialkylsulfonium counterparts. The choice of the counter-ion (e.g., triflate, hexafluorophosphate, halide) also plays a significant role in the overall solubility profile of the salt.

Experimental Protocol for Determining Solubility

The following is a detailed experimental protocol for determining the solubility of this compound salts in organic solvents using the equilibrium saturation method. This method involves preparing a saturated solution of the salt and then quantifying the concentration of the dissolved salt.[2][3][4][5][6]

Materials and Equipment

-

This compound salt (of known purity)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran (THF), dichloromethane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD) or Ion Chromatography (IC) system.[7]

-

Mobile phase for chromatography

-

Reference standards for calibration

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the this compound salt to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by taking measurements at different time points such as 24, 48, and 72 hours until the concentration remains constant).[3]

-

-

Sample Preparation for Analysis:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of the this compound salt of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC or IC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the this compound salt in the diluted sample solutions from the calibration curve.

-

Calculate the solubility of the salt in the original organic solvent by taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mol/L).

-

Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | Data | Data |

| Ethanol | 25 | Data | Data |

| Acetone | 25 | Data | Data |

| Acetonitrile | 25 | Data | Data |

| Tetrahydrofuran | 25 | Data | Data |

| Dichloromethane | 25 | Data | Data |

| Toluene | 25 | Data | Data |

| (Note: The "Data" fields are placeholders for the experimentally determined values.) |

Synthesis of this compound Salts

A general method for the synthesis of sulfonium salts involves the reaction of a thioether with an alkyl halide. For this compound salts, this can be achieved by reacting dibutyl sulfide with a methylating agent.

General Synthetic Procedure

-

Dissolve dibutyl sulfide in a suitable organic solvent (e.g., acetonitrile or 1,2-dichloroethane).

-

Add a methylating agent, such as methyl iodide or methyl trifluoromethanesulfonate, to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

If a precipitate forms, it can be collected by filtration. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system or by washing with a non-polar solvent like hexane to remove unreacted starting materials.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the synthesis of this compound salts.

References

- 1. quora.com [quora.com]

- 2. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Solubility of Organic Salts in Solvent-Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

Chemical Reactivity Profile of Dibutyl(methyl)sulfanium Cation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific chemical entity, Dibutyl(methyl)sulfanium cation, is not extensively documented in the current scientific literature. Therefore, this technical guide provides a comprehensive reactivity profile based on the well-established chemistry of analogous trialkylsulfonium salts. The experimental data and protocols are representative of this class of compounds and should be adapted and validated for specific research applications.

Introduction

Sulfonium salts, characterized by a positively charged sulfur atom with three organic substituents, are versatile reagents and intermediates in organic synthesis. The this compound cation, with the structure [S(CH₃)(C₄H₉)₂]⁺, belongs to the class of trialkylsulfonium salts. These salts are typically crystalline solids soluble in polar organic solvents. Their reactivity is dominated by the electrophilic nature of the carbon atoms attached to the sulfur and the acidity of the protons on the α-carbons. This guide outlines the synthesis, stability, and key chemical reactions of this cation, providing a framework for its potential applications in research and development.

Synthesis of this compound Salts

The most common and straightforward method for the synthesis of trialkylsulfonium salts is the nucleophilic substitution (S(_N)2) reaction between a dialkyl sulfide and an alkyl halide. For the preparation of a this compound salt, two primary pathways are viable, as illustrated below. The choice of pathway may depend on the availability and reactivity of the starting materials.

General Experimental Protocol for Synthesis

Materials:

-

Dibutyl sulfide (or Butyl methyl sulfide)

-

Methyl iodide (or Butyl bromide)

-

Anhydrous diethyl ether or acetone

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

Procedure:

-

To a solution of dibutyl sulfide (1 equivalent) in a minimal amount of a suitable solvent (e.g., acetone or acetonitrile) in a round-bottom flask, add methyl iodide (1.1 equivalents) dropwise at room temperature with stirring.

-

The reaction is typically exothermic. If necessary, the reaction mixture can be gently heated to reflux to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The sulfonium salt will often precipitate from the reaction mixture upon formation or upon cooling.

-

If precipitation occurs, the product can be isolated by filtration, washed with cold anhydrous diethyl ether to remove unreacted starting materials, and dried under vacuum.

-

If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be triturated with diethyl ether to induce crystallization.

Chemical Stability

The stability of trialkylsulfonium salts is influenced by several factors:

-

Steric Hindrance: Increased steric bulk around the sulfur center can enhance stability by hindering the approach of nucleophiles. While the butyl groups in the target cation offer moderate steric hindrance, highly branched substituents would provide greater stability.[1][2]

-

Counter-ion: The nature of the counter-ion (anion) can affect the stability and solubility of the salt. Non-nucleophilic and weakly coordinating anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) can lead to more stable salts compared to halides like iodide, which can be nucleophilic.

-

Alkaline Stability: Trialkylsulfonium salts are susceptible to degradation under strongly basic conditions. Decomposition can occur via nucleophilic attack on the α-carbon (S(_N)2 reaction) or by deprotonation to form an ylide, which can undergo further reactions.[1][2]

Chemical Reactivity

The chemical reactivity of the this compound cation is characterized by two main pathways: reaction as an electrophile and formation of a sulfur ylide.

Reactions with Nucleophiles

The carbon atoms attached to the positively charged sulfur are electrophilic and can undergo nucleophilic substitution reactions. The methyl group is generally more susceptible to nucleophilic attack than the butyl groups due to less steric hindrance.

References

A Technical Guide to the Applications of Sulfonium Salts in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on "Dibutyl(methyl)sulfanium" is not extensively available in current literature, this molecule belongs to the broader and highly versatile class of sulfonium salts. These organosulfur compounds, characterized by a positively charged sulfur atom bonded to three organic substituents, have emerged as powerful reagents and intermediates in modern organic synthesis.[1] Their reactivity, stability, and diverse modes of action make them invaluable tools for the construction of complex molecular architectures. This guide provides an in-depth overview of the synthesis and key applications of sulfonium salts, with a focus on trialkyl- and arylsulfonium salts, offering insights for researchers and professionals in drug development and chemical sciences.

Core Concepts and Reactivity

Sulfonium salts are typically represented by the general formula [R₃S]⁺X⁻, where the R groups can be alkyl, aryl, or vinyl substituents, and X⁻ is a non-coordinating counteranion. The sulfur atom in these salts is pyramidal, and when appropriately substituted, they can be chiral.[1] The primary modes of reactivity of sulfonium salts stem from the excellent leaving group ability of the neutral dialkyl or diaryl sulfide, which facilitates their participation in a variety of transformations.

Synthesis of Sulfonium Salts

The preparation of sulfonium salts can be achieved through several synthetic routes, depending on the desired substitution pattern.

Synthesis of Trialkylsulfonium Salts

A common method for synthesizing trialkylsulfonium salts is the reaction of a thioether with an alkyl halide.[2] This Sₙ2 reaction is often facilitated by the use of a strong alkylating agent and a non-nucleophilic counterion.

General Experimental Protocol: Synthesis of Trimethylsulfonium Iodide

To a solution of dimethyl sulfide (1.0 eq) in a suitable solvent such as acetone or acetonitrile, iodomethane (1.1 eq) is added dropwise at room temperature. The reaction mixture is stirred for several hours, during which a white precipitate of trimethylsulfonium iodide forms. The solid is then collected by filtration, washed with a cold solvent, and dried under vacuum to yield the desired product.[2]

Synthesis of Arylsulfonium Salts

Arylsulfonium salts can be prepared by the arylation of dialkyl sulfides using diaryliodonium salts.[1] Another effective method involves the reaction of arynes with diaryl sulfides, which proceeds under mild conditions and tolerates a range of functional groups.[3]

General Experimental Protocol: Synthesis of Triarylsulfonium Salts via Arynes

A solution of an aryne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, and a diaryl sulfide in an appropriate solvent like dichloromethane is treated with a fluoride source (e.g., CsF or TBAF) to generate the aryne in situ. The reaction mixture is stirred at room temperature until the starting materials are consumed. The resulting triarylsulfonium salt is then purified by column chromatography.[3][4]

Key Applications in Organic Chemistry

Sulfonium salts are employed in a wide array of organic transformations, primarily as alkylating and arylating agents, particularly in cross-coupling reactions.

Cross-Coupling Reactions

Sulfonium salts have gained prominence as versatile pseudohalides in transition-metal-catalyzed cross-coupling reactions.[5][6] They offer advantages over traditional organohalides, including high stability and, in some cases, unique reactivity.

a) Sonogashira Coupling: Arylsulfonium triflates have been successfully used as coupling partners in the Sonogashira reaction to form arylalkynes.[7][8] The reaction proceeds under mild conditions, co-catalyzed by palladium and copper complexes.[7][8]

b) Stille Coupling: Pyrrolylsulfonium salts have been introduced as effective pseudohalides for Stille couplings, enabling the synthesis of complex pyrrole-containing structures.[5] These salts are readily accessible and exhibit high stability.[5]

c) General C-C and C-X Bond Formation: The scope of sulfonium salt cross-coupling has expanded to include Suzuki-Miyaura and Negishi couplings, as well as the formation of C-X bonds, such as C-N bonds in Ullmann-type N-arylation reactions.[1]

Workflow for Sulfonium Salt Cross-Coupling Reactions

Caption: General workflow for transition-metal-catalyzed cross-coupling reactions using sulfonium salts.

Alkylation and Arylation Reactions

Due to the excellent leaving group ability of dialkyl sulfides, sulfonium salts are effective electrophilic alkylating and arylating agents.[9][10]

a) Alkylation of Nucleophiles: Trialkylsulfonium salts readily alkylate a wide range of heteroatom and carbon-centered nucleophiles under mild conditions.[9][10] This has been widely applied in the synthesis of ethers, thioethers, amines, and in C-alkylation reactions.

b) Precursors to Sulfur Ylides: S-alkyl sulfonium salts are classical precursors for the formation of sulfur ylides, which are key reagents in reactions such as the Johnson-Corey-Chaykovsky epoxidation, aziridination, and cyclopropanation.[1][2]

Reaction Pathway for Ylide Formation and Epoxidation

Caption: Formation of a sulfur ylide from a sulfonium salt and its subsequent reaction with a carbonyl compound to form an epoxide.

Quantitative Data on Sulfonium Salt Reactivity

The following tables summarize representative quantitative data for key applications of sulfonium salts.

Table 1: Sonogashira Coupling of Arylsulfonium Triflates with Terminal Alkynes

| Entry | Arylsulfonium Salt | Alkyne | Product | Yield (%) |

| 1 | Ph₃S⁺OTf⁻ | Phenylacetylene | Diphenylacetylene | >99 |

| 2 | (4-MeC₆H₄)₃S⁺OTf⁻ | 1-Octyne | 1-(4-Tolyl)oct-1-yne | 95 |

| 3 | (4-MeOC₆H₄)₃S⁺OTf⁻ | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 98 |

| Data adapted from relevant literature on Sonogashira reactions with arylsulfonium salts.[7][8] |

Table 2: Stille Coupling of Pyrrolylsulfonium Salts with Organostannanes

| Entry | Pyrrolylsulfonium Salt | Organostannane | Product | Yield (%) |

| 1 | 1-Tosyl-2-(dimethylsulfonio)pyrrole | (4-Methoxyphenyl)tributylstannane | 1-Tosyl-2-(4-methoxyphenyl)pyrrole | 85 |

| 2 | 1-Tosyl-3-(dimethylsulfonio)pyrrole | (Thiophen-2-yl)tributylstannane | 1-Tosyl-3-(thiophen-2-yl)pyrrole | 76 |

| 3 | 1-Tosyl-2-(dimethylsulfonio)pyrrole | Tributyl(vinyl)stannane | 1-Tosyl-2-vinylpyrrole | 65 |

| Data representative of Stille couplings with pyrrolylsulfonium salts.[5] |

Conclusion

While "this compound" itself is not a prominent reagent, the broader class of sulfonium salts represents a cornerstone of modern synthetic organic chemistry. Their accessibility, stability, and diverse reactivity make them indispensable tools for constructing complex molecules. The applications highlighted in this guide, from their role as pseudohalides in cross-coupling reactions to their utility as alkylating agents and ylide precursors, underscore their significance in both academic research and industrial applications, including drug discovery and materials science. Further exploration into the synthesis and reactivity of novel sulfonium salts is anticipated to open new avenues for chemical innovation.

References

- 1. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonium - Wikipedia [en.wikipedia.org]

- 3. Mild synthesis of triarylsulfonium salts with arynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01793E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

The Dawn of Sulfonium Chemistry: A Technical Guide to the Discovery and History of Simple Sulfonium Salts

For Immediate Release

A comprehensive overview for researchers, scientists, and drug development professionals detailing the foundational discoveries, key experimental protocols, and early quantitative analysis of simple sulfonium salts.

The field of organosulfur chemistry, a cornerstone of modern drug development and synthetic chemistry, owes much of its genesis to the discovery and characterization of sulfonium salts. These positively charged sulfur-containing compounds, while now recognized for their broad utility as alkylating agents, precursors to ylides, and intermediates in biochemical pathways, emerged from foundational 19th and early 20th-century investigations into the nature of chemical bonding and stereochemistry. This technical guide provides an in-depth exploration of the seminal discoveries that established the existence and fundamental properties of simple sulfonium salts.

Early Investigations and the First Synthesis

The groundwork for the discovery of sulfonium salts was laid in the mid-19th century. Following the first preparation of simple dialkyl sulfides (thioethers) by the French chemist Henri Victor Regnault in 1840, the stage was set for exploring their reactivity. The prevailing understanding of chemical structures, particularly the valence of sulfur, paved the way for the conceptualization of trivalent sulfur species.

The first documented synthesis of a simple trialkylsulfonium salt is attributed to the reaction of a dialkyl sulfide with an alkyl halide. This nucleophilic substitution reaction, now a fundamental transformation in organic chemistry, results in the formation of a stable, crystalline salt.

A pivotal moment in the history of sulfonium chemistry arrived in 1900 with the work of William J. Pope and Stanley J. Peachey. Their research not only provided a detailed methodology for the synthesis of a simple sulfonium salt but also demonstrated the chirality of the sulfur atom in these compounds through the resolution of a racemic mixture. This discovery was a significant contribution to the then-nascent field of stereochemistry.

Key Experimental Protocols of the Era

The experimental techniques of the early 20th century, while lacking the precision of modern methods, were robust enough to allow for the synthesis and characterization of these novel compounds. The protocols outlined by Pope and Peachey for the synthesis of methylethylthetin bromide and its subsequent resolution are detailed below.

Synthesis of Racemic Methylethylthetin Bromide

The synthesis of the racemic sulfonium salt was achieved by the direct combination of ethyl methyl sulfide with bromoacetic acid.

Experimental Protocol:

-

Reactant Mixture: A mixture of equivalent quantities of ethyl methyl sulfide and bromoacetic acid was prepared.

-

Reaction Conditions: The reaction mixture was allowed to stand at room temperature for several days. The progress of the reaction was monitored by the gradual formation of a crystalline solid.

-

Isolation and Purification: The resulting crystalline mass of methylethylthetin bromide was washed with a small quantity of ethyl acetate to remove any unreacted starting materials. The product was then dried for use in the subsequent resolution.

Resolution of Racemic Methylethylthetin

Pope and Peachey achieved the resolution of the racemic methylethylthetin through diastereomeric salt formation using a chiral resolving agent, d-camphorsulfonic acid.

Experimental Protocol:

-

Salt Formation: The racemic methylethylthetin was treated with ammonium d-camphorsulfonate.

-

Fractional Crystallization: The resulting mixture of diastereomeric salts was fractionally crystallized from an alcohol-ethyl acetate solvent mixture. The less soluble diastereomer, d-methylethylthetine d-camphorsulfonate, crystallized out of the solution.

-

Purification: The obtained crystals were repeatedly recrystallized from hot alcohol to achieve a constant optical rotation, indicating the isolation of a pure diastereomer.

-

Conversion to Bromide Salt: The purified d-methylethylthetine d-camphorsulfonate was then converted back to the bromide salt to yield optically active d-methylethylthetin bromide.

Early Quantitative Data

The work of Pope and Peachey provided the first quantitative data on the physical properties of a simple, chiral sulfonium salt. This data was crucial for the characterization and verification of the newly synthesized compounds.

| Compound | Melting Point (°C) | Specific Rotation ([α]D) |

| Racemic Methylethylthetin Bromide | Decomposes | Not Applicable |

| d-Methylethylthetine d-camphorsulfonate | 178 - 179 | +27.1° |

| d-Methylethylthetin Bromide | 111 - 112 | +24.6° |

Visualizing the Foundational Syntheses

The logical flow of the discovery process, from the synthesis of the racemic sulfonium salt to its resolution into enantiomers, can be visualized.

The fundamental reaction for the synthesis of simple sulfonium salts involves the nucleophilic attack of a thioether on an alkyl halide.

Conclusion

The pioneering work on the discovery and characterization of simple sulfonium salts at the turn of the 20th century laid a critical foundation for the development of organosulfur chemistry. The establishment of their synthesis, the demonstration of their chirality, and the initial quantification of their physical properties were landmark achievements. These early discoveries have had a lasting impact, with sulfonium salts now being indispensable tools in academic research and industrial applications, particularly in the pharmaceutical sciences. The historical context provided in this guide serves as a testament to the enduring importance of fundamental chemical research.

A Technical Guide to the Safe Handling of Dibutyl(methyl)sulfanium and Related Alkyl Sulfonium Salts

Introduction to Sulfonium Salts

Sulfonium ions are cations with the general formula [SR₃]⁺, where three organic substituents are attached to a central sulfur atom.[1] These ions form salts with various anions.[1] Alkyl sulfonium salts, such as the theoretical Dibutyl(methyl)sulfanium, are typically colorless solids soluble in polar organic solvents.[1] Due to their pyramidal structure, sulfonium ions with three different substituents are chiral and can be resolved into stable enantiomers.[1] They are versatile reagents in organic synthesis, often used as precursors to sulfur ylides for the formation of carbon-carbon bonds.[1]

Hazard Identification and Classification

While specific toxicity data for this compound is unavailable, the general hazards associated with related chemicals and sulfonium salts should be considered. Precautionary statements for similar compounds suggest potential hazards such as being a combustible liquid, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2] Some sulfonium salts, particularly when associated with perchlorate anions, may be potential explosives. Volatile sulfides, often used as starting materials for sulfonium salts, can have offensive odors.

GHS Hazard Statements for Structurally Related Compounds:

-

H227: Combustible liquid

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

H401: Toxic to aquatic life

Quantitative Data

The following tables summarize the available physical and chemical property data for related compounds. This data should be used as an estimate for the properties of this compound.

Table 1: Physical and Chemical Properties of Related Compounds

| Property | Value | Source Compound |

| Molecular Formula | C₉H₂₁S⁺ | This compound[3] |

| Melting Point | -76 °C (-105 °F) | Dibutyl sulfide |

| Boiling Point | 182 - 185 °C (360 - 365 °F) | Dibutyl sulfide |

| Flash Point | 62 °C (144 °F) - closed cup | Dibutyl sulfide |

Table 2: Toxicological Data of Related Compounds

| Test | Result | Source Compound/Observation |

| Acute Oral Toxicity | Unknown for 82.5% of the mixture | Sodium alkyl (butyl and dibutyl) naphthalene sulfonate[2] |

| Acute Dermal Toxicity | Unknown for 100% of the mixture | Sodium alkyl (butyl and dibutyl) naphthalene sulfonate[2] |

| Skin Sensitization | Not expected to cause skin sensitization | Sodium alkyl (butyl and dibutyl) naphthalene sulfonate[2] |

| Mutagenicity | No data available to indicate mutagenic or genotoxic effects | Sodium alkyl (butyl and dibutyl) naphthalene sulfonate[2] |

| Carcinogenicity | No ingredients listed as a carcinogen by IARC, NTP, or OSHA | Dibutyl sulfide |

| Reproductive Toxicity | Not expected to cause reproductive or developmental effects | Sodium alkyl (butyl and dibutyl) naphthalene sulfonate[2] |

Experimental Protocols

General Synthesis of Alkyl Sulfonium Salts:

Sulfonium compounds are commonly synthesized through the reaction of a thioether with an alkyl halide.[1] The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism.[1]

-

Materials:

-

Dibutyl sulfide (or other desired thioether)

-

Methyl iodide (or other desired alkyl halide)

-

A suitable solvent (e.g., acetone, acetonitrile)

-

-

Procedure:

-

In a well-ventilated fume hood, dissolve the thioether in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a stoichiometric equivalent of the alkyl halide to the solution.

-

The reaction mixture may be stirred at room temperature or gently heated to reflux to increase the reaction rate. The reaction progress can be monitored by techniques such as TLC or NMR.

-

Upon completion, the sulfonium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the crude product.

-

The resulting sulfonium salt can be purified by recrystallization from a suitable solvent system.

-

Handling and Storage Precautions

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling volatile starting materials or during reactions.[4]

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE): [5]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood where aerosols or vapors may be generated, use a NIOSH-approved respirator.

Safe Handling Practices: [4]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or dust.[8]

-

Wash hands thoroughly after handling, even if gloves were worn.[4]

-

When diluting, always add acid to water, not the other way around.[9]

-

Keep containers tightly closed when not in use.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a cool, dry, and well-ventilated area.[4]

-

Store away from incompatible materials and sources of ignition.[2]

-

Keep containers tightly sealed.

Emergency Procedures

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation develops or persists.[2]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[2] If not breathing, give artificial respiration. Seek medical attention.[6]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[2]

-

In case of a spill: Evacuate the area.[8] Wear appropriate PPE and contain the spill.[2] Prevent the spill from entering drains. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[6]

Logical Workflow for Handling Alkyl Sulfonium Salts

Caption: A logical workflow for the safe handling of alkyl sulfonium salts in a laboratory setting.

This guide provides a foundational understanding of the safety considerations and handling precautions for this compound and related alkyl sulfonium salts. Researchers and laboratory personnel are strongly encouraged to seek out additional information and always prioritize safety in their experimental design and execution.

References

- 1. Sulfonium - Wikipedia [en.wikipedia.org]

- 2. cdn.chemservice.com [cdn.chemservice.com]

- 3. This compound | C9H21S+ | CID 13743298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gz-supplies.com [gz-supplies.com]

- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. tutorchase.com [tutorchase.com]

A Theoretical and Computational Exploration of the Dibutyl(methyl)sulfanium Cation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Dibutyl(methyl)sulfanium cation, a trialkylsulfonium salt, represents a class of organic compounds with growing interest in various scientific domains. While specific experimental and theoretical data on this particular cation remains limited in publicly accessible literature, this guide provides a comprehensive overview based on established principles of sulfonium salt chemistry. This document extrapolates from known methodologies for the synthesis and characterization of analogous trialkylsulfonium salts and discusses potential applications, particularly in the context of their antimicrobial properties. The absence of specific computational studies on the this compound cation necessitates a generalized discussion of the theoretical approaches that could be employed to elucidate its structure, stability, and reactivity.

Introduction to Sulfonium Cations

Sulfonium ions are positively charged organosulfur compounds with the general formula [R₃S]⁺, where three organic substituents are attached to a central sulfur atom.[1] These cations, when paired with a counter-anion, form sulfonium salts, which are typically crystalline solids soluble in polar organic solvents.[1] The sulfur atom in a sulfonium salt possesses a stereochemically active lone pair of electrons, resulting in a pyramidal geometry.[2] This structural feature makes them isoelectronic and isostructural with phosphines.[2]

Sulfonium salts have found diverse applications in organic synthesis, serving as precursors to sulfur ylides for the formation of carbon-carbon bonds.[1] Notably, the naturally occurring sulfonium compound S-adenosylmethionine (SAM) is a crucial methyl donor in numerous biological processes.[1][3] Recent research has also highlighted the potential of synthetic sulfonium compounds as antimicrobial agents.[4][5][6]

Theoretical and Computational Studies

A thorough search of scientific databases reveals a notable lack of specific theoretical and computational studies focused directly on the this compound cation. However, the principles of computational chemistry can be readily applied to investigate its properties.

2.1. Quantum Chemical Calculations

Density Functional Theory (DFT) and ab initio methods are powerful tools for predicting the geometric and electronic structure of molecules like the this compound cation. These calculations can provide valuable insights into:

-

Molecular Geometry: Bond lengths, bond angles, and dihedral angles can be optimized to determine the most stable conformation of the cation.

-

Charge Distribution: Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on each atom, providing information about the cation's reactivity.

-

Vibrational Frequencies: Calculated vibrational spectra can aid in the interpretation of experimental infrared (IR) and Raman spectra.

-

Reaction Mechanisms: Computational modeling can be employed to study the pathways and transition states of reactions involving the this compound cation, such as its decomposition or its interaction with other molecules.

Table 1: Computed Properties of this compound Cation (from PubChem)

| Property | Value |

| Molecular Formula | C₉H₂₁S⁺ |

| Molecular Weight | 161.33 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H21S/c1-4-6-8-10(3)9-7-5-2/h4-9H2,1-3H3/q+1 |

| InChIKey | JOBJJBNPNCZOSY-UHFFFAOYSA-N |

| Canonical SMILES | CCCC--INVALID-LINK--CCCC |

Data sourced from the PubChem database. These are computed properties and have not been experimentally verified in the cited literature.

Experimental Protocols

3.1. Synthesis of Trialkylsulfonium Salts

The most common method for the synthesis of trialkylsulfonium salts is the alkylation of a thioether with an alkyl halide.[1] For the synthesis of this compound salts, this would involve the reaction of dibutyl sulfide with a methylating agent, such as methyl iodide.

General Experimental Protocol:

-

Reactant Preparation: Dibutyl sulfide (1 equivalent) is dissolved in a suitable polar aprotic solvent, such as acetone or acetonitrile.

-

Alkylation: Methyl iodide (1-1.2 equivalents) is added to the solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, the sulfonium salt, which is often insoluble in the reaction solvent, will precipitate out. The solid can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether).

The choice of counter-ion can be varied by using different methylating agents (e.g., methyl trifluoromethanesulfonate) or by anion exchange reactions.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound salt.

3.2. Spectroscopic Characterization

The structure of the synthesized this compound cation would be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the methyl and butyl groups attached to the sulfur atom. The protons on the carbons alpha to the positively charged sulfur would be expected to be deshielded and appear at a lower field.

-

¹³C NMR: Would show distinct signals for the carbon atoms of the methyl and butyl groups. The carbons directly bonded to the sulfur atom would be significantly deshielded.

-

DEPT, COSY, HSQC, and HMBC experiments would be used for unambiguous assignment of all proton and carbon signals.[7][8][9]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) would be the preferred method for analyzing the intact cation. The mass spectrum would show a prominent peak corresponding to the molecular ion [C₉H₂₁S]⁺.

-

Tandem mass spectrometry (MS/MS) could be used to study the fragmentation pattern of the cation, which would likely involve the loss of neutral alkene fragments (e.g., butene) from the butyl chains. The fragmentation of molecules in a mass spectrometer occurs as the molecular ion breaks apart into fragment ions.[10]

-

Potential Biological Activity and Applications

While there is no specific information on the biological activity of the this compound cation, several studies have demonstrated the antimicrobial properties of other sulfonium compounds.[4][5][6] These compounds, being cationic surfactants, are thought to disrupt the integrity of bacterial cell membranes, leading to cell death.[6]

The antimicrobial efficacy of sulfonium salts is often related to the length of their alkyl chains, with longer chains generally correlating with higher activity against Gram-positive bacteria.[4][6] Therefore, it is plausible that the this compound cation could exhibit antimicrobial properties.

Proposed Mechanism of Antimicrobial Action:

Caption: Proposed mechanism of antimicrobial action for sulfonium cations.

Conclusion and Future Directions

The this compound cation is a simple trialkylsulfonium salt for which specific experimental and theoretical data is currently lacking in the public domain. This guide has provided a framework for its study based on the well-established chemistry of analogous compounds. Future research should focus on the synthesis and full spectroscopic characterization of this cation. Furthermore, computational studies employing DFT and other methods would be invaluable for understanding its electronic structure and reactivity. Finally, experimental evaluation of its biological activity, particularly its antimicrobial properties, could reveal its potential for applications in drug development and materials science.

References

- 1. Sulfonium - Wikipedia [en.wikipedia.org]

- 2. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antimicrobial activity, hydrophobicity and toxicity of sulfonium compounds, and their relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the NMR Spectroscopy of Dibutyl(methyl)sulfanium Salts

Introduction

Dibutyl(methyl)sulfanium salts are organosulfur compounds characterized by a central sulfur atom bonded to two butyl groups and one methyl group, resulting in a positively charged cation.[1] These salts, belonging to the broader class of sulfonium salts, are of interest in various chemical applications, including as synthetic reagents.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such compounds.[4][5] Due to the ionic nature of these salts, they can be considered a type of ionic liquid, and thus, NMR techniques applied to ionic liquids are highly relevant for their study.[4][6][7] This guide provides a comprehensive overview of the expected NMR spectroscopic features of this compound salts, a detailed experimental protocol for their analysis, and a logical workflow for their characterization.

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Cation

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| S⁺-CH ₃ | Singlet | 2.8 - 3.2 |

| S⁺-CH ₂-CH₂-CH₂-CH₃ | Triplet | 3.1 - 3.5 |

| S⁺-CH₂-CH ₂-CH₂-CH₃ | Sextet | 1.6 - 1.9 |

| S⁺-CH₂-CH₂-CH ₂-CH₃ | Sextet | 1.3 - 1.6 |

| S⁺-CH₂-CH₂-CH₂-CH ₃ | Triplet | 0.9 - 1.2 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Cation

| Carbon | Predicted Chemical Shift (δ, ppm) |

| S⁺-C H₃ | 25 - 30 |

| S⁺-C H₂-CH₂-CH₂-CH₃ | 45 - 50 |

| S⁺-CH₂-C H₂-CH₂-CH₃ | 23 - 28 |

| S⁺-CH₂-CH₂-C H₂-CH₃ | 21 - 25 |

| S⁺-CH₂-CH₂-CH₂-C H₃ | 13 - 16 |

Note: These are predicted values and may vary depending on the counter-ion and the solvent used.

Experimental Protocol for NMR Analysis

The following is a detailed methodology for the NMR analysis of this compound salts.

1. Sample Preparation

-

Salt Purity: Ensure the this compound salt is of high purity. If synthesized in-house, for instance by the reaction of methyl butyl sulfide with butyl halide, purification by recrystallization or column chromatography may be necessary.[2]

-

Solvent Selection: Choose a deuterated solvent in which the salt is readily soluble. Common choices for ionic compounds include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), or Deuterated Chloroform (CDCl₃). The choice of solvent can influence the chemical shifts.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the salt in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[8]

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as the ¹³C nucleus is less sensitive.

-

-

2D NMR Experiments: To confirm the assignments, perform 2D NMR experiments such as:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the butyl chains.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which can confirm the connectivity around the sulfur atom.

-

3. Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function followed by a Fourier transform to the Free Induction Decay (FID).

-